propyl 3-amino-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
1H-1,2,4-Triazole-3-carboxylicacid,5-amino-,propylester(9CI) is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 5-position and a propyl ester group at the 3-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1H-1,2,4-Triazole-3-carboxylicacid,5-amino-,propylester(9CI) can be achieved through various synthetic routes. One common method involves the thermal cyclization of β-acylamidrazones. This process typically requires high temperatures, often exceeding 140°C, and yields can be low, especially for labile β-acyl groups . Another approach involves the use of ethyl β-N-Boc-oxalamidrazone as a precursor, which allows for the parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with heterocyclic substituents at position 5 .
Chemical Reactions Analysis
1H-1,2,4-Triazole-3-carboxylicacid,5-amino-,propylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1H-1,2,4-Triazole-3-carboxylicacid,5-amino-,propylester(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-3-carboxylicacid,5-amino-,propylester(9CI) involves its interaction with molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit specific enzymes or interfere with nucleic acid synthesis. For example, triazole derivatives are known to inhibit enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to cell death.
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-carboxylicacid,5-amino-,propylester(9CI) can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole-3-carboxylic acid: Lacks the amino and ester groups, resulting in different chemical properties and biological activities.
1H-1,2,4-Triazole-3-carboxamide: Contains an amide group instead of an ester, which can influence its reactivity and applications.
1H-1,2,4-Triazole-3-thiol:
The uniqueness of 1H-1,2,4-Triazole-3-carboxylicacid,5-amino-,propylester(9CI) lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Propyl 3-amino-1H-1,2,4-triazole-5-carboxylate is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals.
Chemical Structure
The chemical structure of this compound can be represented as:
This compound features a triazole ring that is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interfere with nucleic acid synthesis. For instance, triazole derivatives are known to inhibit ergosterol biosynthesis in fungi, which is vital for maintaining cell membrane integrity. Additionally, studies indicate that this compound may affect various molecular targets involved in cancer and viral infections .
Anticancer Activity
Recent studies have demonstrated that derivatives of 3-amino-1,2,4-triazole exhibit significant anticancer properties. For example:
- Cell Line Studies : A series of compounds based on the 3-amino-1,2,4-triazole scaffold were synthesized and tested against various cancer cell lines using the XTT assay. The results showed promising anticancer activity with specific derivatives demonstrating enhanced efficacy due to the presence of a bromophenylamino moiety .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
2.6 | MCF-7 | 15.8 |
4.6 | HeLa | 12.3 |
These findings suggest that modifications at the 3-position significantly influence the anticancer activity of these compounds.
Antiviral Activity
This compound has also been evaluated for antiviral properties. It has shown potential as a neuraminidase inhibitor, which is critical for viral replication:
- In Vitro Studies : Compounds similar to propyl 3-amino-1H-1,2,4-triazole demonstrated IC50 values ranging from 50 µM against various viruses including HSV-1 and VSV .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups on the triazole ring significantly impacts biological activity. For instance:
- Polar Groups : The introduction of polar groups at the phenyl ring enhances binding affinity and biological efficacy against carbonic anhydrase enzymes .
Functional Group | Impact on Activity |
---|---|
-OH | Increased potency |
-Br | Enhanced selectivity |
Case Studies
Several case studies highlight the compound's effectiveness in different biological contexts:
- Antitumor Efficacy : A study evaluated the effectiveness of propyl 3-amino derivatives against colorectal cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 10 µM .
- Antimicrobial Properties : Research has shown that triazole derivatives exhibit antimicrobial properties against various pathogens, with some compounds achieving MIC values lower than standard antibiotics .
Properties
Molecular Formula |
C6H10N4O2 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
propyl 3-amino-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C6H10N4O2/c1-2-3-12-5(11)4-8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,9,10) |
InChI Key |
OUCSWPNQDCEJPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=NC(=NN1)N |
Origin of Product |
United States |
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